molecular formula C26H27N3O5S B12173757 N-[4-(dimethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N-[4-(dimethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B12173757
M. Wt: 493.6 g/mol
InChI Key: FKHWHNAZVBDFJO-UHFFFAOYSA-N
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Description

N-[4-(dimethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a dimethylsulfamoyl group, a methoxyphenyl group, and a tetrahydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the phenyl ring using dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Group: This can be done through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group reacts with a halogenated intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(dimethylsulfamoyl)phenyl]acetamide: This compound shares the dimethylsulfamoyl group but lacks the tetrahydroisoquinoline core and methoxyphenyl group.

    N-[4-(dimethylsulfamoyl)phenyl]-5-methylfuran-2-carboxamide: Similar in having the dimethylsulfamoyl group but differs in the core structure and additional substituents.

Uniqueness

N-[4-(dimethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is unique due to its combination of structural features, which may confer distinct chemical and biological properties. Its tetrahydroisoquinoline core, in particular, is a key differentiator, potentially offering unique interactions with biological targets and novel reactivity in chemical transformations.

Properties

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C26H27N3O5S/c1-28(2)35(32,33)20-15-11-18(12-16-20)27-25(30)23-21-7-5-6-8-22(21)26(31)29(3)24(23)17-9-13-19(34-4)14-10-17/h5-16,23-24H,1-4H3,(H,27,30)

InChI Key

FKHWHNAZVBDFJO-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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